molecular formula C12H16O4 B2500483 5-(Allyloxy)-1,2,3-trimethoxybenzene CAS No. 150571-99-6

5-(Allyloxy)-1,2,3-trimethoxybenzene

Cat. No.: B2500483
CAS No.: 150571-99-6
M. Wt: 224.256
InChI Key: REOMCVHVAYHJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Allyloxy)-1,2,3-trimethoxybenzene: is an organic compound characterized by the presence of an allyloxy group and three methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allyloxy)-1,2,3-trimethoxybenzene typically involves the allylation of 1,2,3-trimethoxybenzene. One common method is the reaction of 1,2,3-trimethoxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Allyloxy)-1,2,3-trimethoxybenzene can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of 5-(formyloxy)-1,2,3-trimethoxybenzene or 5-(carboxyoxy)-1,2,3-trimethoxybenzene.

    Reduction: Formation of 5-(allyloxy)-1,2,3-trimethoxybenzyl alcohol or this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(Allyloxy)-1,2,3-trimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research is ongoing to explore its effects on various biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its unique structural features make it valuable for creating complex molecular architectures.

Mechanism of Action

The mechanism of action of 5-(Allyloxy)-1,2,3-trimethoxybenzene depends on its specific application. In chemical reactions, the allyloxy group can participate in various transformations, such as nucleophilic substitution or addition reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity by donating electron density through resonance, stabilizing intermediates, and facilitating reactions.

Comparison with Similar Compounds

    5-(Allyloxy)-1,2,4-trimethoxybenzene: Similar structure but with different positioning of the methoxy groups.

    5-(Allyloxy)-1,3,4-trimethoxybenzene: Another isomer with varied methoxy group positions.

    5-(Allyloxy)-1,2,3-trimethoxyphenol: Contains a hydroxyl group instead of one methoxy group.

Uniqueness: 5-(Allyloxy)-1,2,3-trimethoxybenzene is unique due to the specific arrangement of its functional groups, which can lead to distinct reactivity patterns and applications

Properties

IUPAC Name

1,2,3-trimethoxy-5-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-5-6-16-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOMCVHVAYHJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.